3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Description
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (molecular formula: C₁₉H₁₅F₃IN₃O; molecular weight: 485.25 g/mol) is a structural analog and impurity of nilotinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment . The compound features:
- A 3-iodo-4-methylbenzamide core, which distinguishes it from nilotinib’s pyrimidinylamino substituent.
- A 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl group, a common motif in kinase inhibitors for enhancing target binding and metabolic stability .
Its synthesis likely involves coupling an iodinated benzoyl chloride with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, analogous to methods described for related benzamides .
Properties
IUPAC Name |
3-iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDHGZLDAZNYLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590823 | |
| Record name | 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926922-18-1 | |
| Record name | 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a candidate for cancer therapy and other therapeutic applications. Its complex structure includes various functional groups that contribute to its biological activity.
- Molecular Formula : C19H15F3IN3O
- Molecular Weight : 485.2 g/mol
- CAS Number : 926922-18-1
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its interactions with various molecular targets, which include:
- Protein Kinases : It has shown potential as an inhibitor of several kinases involved in cancer progression.
- Cell Cycle Regulation : The compound may influence cell cycle checkpoints, leading to apoptosis in malignant cells.
- Signal Transduction Pathways : It interacts with pathways such as MAPK/ERK, which are crucial for cell growth and differentiation .
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar compounds in the indazole class, suggesting that this compound may exhibit comparable effects. For instance:
- Compounds with similar scaffolds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .
The compound is believed to induce apoptosis through:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to downregulate proteins that prevent apoptosis, facilitating cancer cell death.
- Activation of Caspases : Promoting the caspase cascade, which is crucial for the execution phase of cell apoptosis.
Case Studies
A notable case study involving indazole derivatives demonstrated their efficacy in inhibiting tumor growth in vivo. For example, a related compound (CFI-400945) effectively inhibited HCT116 colon cancer growth in mouse models, supporting the hypothesis that structurally similar compounds could yield beneficial outcomes in clinical settings .
Toxicological Profile
While specific toxicity data for this compound is limited, structural analogs have undergone extensive toxicological evaluations. These studies often assess:
- Cytotoxicity : Evaluated through MTT assays across various normal and cancerous cell lines.
- Genotoxicity : Assessed using standard assays to determine potential DNA damage.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is as a kinase inhibitor . Kinases play crucial roles in cell signaling and regulation, making them targets for cancer therapy. This compound has been studied for its ability to inhibit specific kinases involved in tumor growth and proliferation.
| Kinase Target | Mechanism of Action | Potential Impact |
|---|---|---|
| EGFR | Inhibition of phosphorylation | Reduces tumor growth |
| JAK2 | Modulates immune response | Potential use in autoimmune diseases |
| PI3K/Akt | Affects cell survival pathways | Induces apoptosis in cancer cells |
Anticancer Properties
Research indicates that 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to target multiple signaling pathways enhances its effectiveness as an anticancer agent.
Case Study Example:
In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 12 µM, indicating its potential for further development as a therapeutic agent .
Role in Immunology
The compound also shows promise in the field of immunology. Its interaction with immune signaling pathways may provide insights into developing therapies for inflammatory diseases. By modulating pathways such as JAK/STAT and NF-kB, it could help manage conditions characterized by excessive inflammation.
| Pathway | Effect of Compound | Therapeutic Potential |
|---|---|---|
| JAK/STAT | Inhibition of cytokine signaling | Treatment for autoimmune disorders |
| NF-kB | Reduction in inflammatory response | Management of chronic inflammation |
Biochemical Research
In biochemical research, the compound serves as a valuable tool for studying protein interactions and cellular processes. Its unique structure allows researchers to investigate the effects of kinase inhibition on various cellular functions, including cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Key analogs differ in substituents at the benzamide’s 3- and 4-positions, impacting physicochemical and biological properties:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Biological Activity: Nilotinib’s pyrimidinylamino group is critical for kinase inhibition, whereas the target compound’s iodo substituent may reduce efficacy but introduce steric or halogen-bonding interactions .
Modifications on the Aryl Group
The trifluoromethylphenyl-imidazole moiety is conserved across analogs, but substituents on the imidazole or adjacent positions vary:
Table 2: Aryl Group Modifications
Preparation Methods
Synthesis of 3-Iodo-4-methylbenzoyl Chloride
The acid chloride intermediate is prepared via refluxing 3-iodo-4-methylbenzoic acid with thionyl chloride (SOCl₂) for 2 hours. This method achieves near-quantitative yields (>95%) due to the high electrophilicity of SOCl₂, which facilitates rapid conversion of carboxylic acids to acyl chlorides.
Reaction Conditions
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Solvent : Neat (no solvent required).
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Temperature : Reflux (~70°C).
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Workup : Excess SOCl₂ is removed under reduced pressure.
Synthesis of 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
This intermediate is synthesized through multiple routes, as detailed in patent CA2833394C:
Route A: Direct Coupling of 3-Fluoro-5-trifluoromethylphenylamine with 4-Methylimidazole
Route B: Nitration and Catalytic Hydrogenation
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Step 1 : Nitrate 2-bromo-5-fluoro-benzotrifluoride with potassium nitrate (KNO₃) in concentrated H₂SO₄ to form 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene.
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Step 2 : Reduce the nitro group via catalytic hydrogenation (H₂/Pd/C) in methanol to yield 3-fluoro-5-trifluoromethylphenylamine.
Key Advantages of Route B :
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Higher regioselectivity due to nitro-group directing effects.
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Avoids harsh conditions required for aryl amination.
Coupling of Intermediates to Form the Target Compound
The final step involves amide bond formation between 3-iodo-4-methylbenzoyl chloride and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.
Standard Amidation Protocol
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Reagents :
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3-Iodo-4-methylbenzoyl chloride (1.0 equiv).
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5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine (1.1 equiv).
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Base: N-Ethyl-N,N-diisopropylamine (DIPEA, 2.5 equiv).
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Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
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Solvent : Tetrahydrofuran (THF).
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Conditions : Stir at 20°C for 17 hours.
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Yield : 92–95% after column chromatography.
Optimization Insights
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DMAP Role : Accelerates acylation by acting as a nucleophilic catalyst, reducing reaction time from 24+ hours to 17 hours.
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Solvent Choice : THF outperforms DMF or DCM due to better solubility of the aniline intermediate.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Patent CA2833394C suggests that heating steps (e.g., imidazole coupling) benefit from microwave irradiation, reducing reaction times from hours to minutes. For instance:
-
Example : Heating at 120°C for 15 minutes in NMP achieves 82% yield vs. 75% yield in 2 hours under conventional heating.
Analytical Characterization and Quality Control
Spectroscopic Data
Impurity Profiling
Common impurities include:
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Unreacted acid chloride (<0.5%): Detected via LC-MS at m/z 305.
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Di-acylated byproduct (<0.2%): Forms under excess acyl chloride conditions.
Scale-Up Considerations and Industrial Feasibility
Critical Process Parameters
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 3-Iodo-4-methylbenzoic acid | 1,200 |
| 4-Methylimidazole | 850 |
| Pd/C (10% wt) | 3,500 |
Total Cost Estimate : $6,800–7,200/kg at pilot scale.
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide?
The synthesis typically involves coupling reactions between acyl chlorides and aromatic amines. For example, m-toluoyl chloride reacts with o-phenylenediamine under controlled conditions to form benzamide derivatives. Key steps include the use of activating agents (e.g., polyphosphoric acid) to promote cyclization for imidazole ring formation and solvent optimization (e.g., toluene or DMF) to enhance reaction efficiency .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic proton environments and confirms substitution patterns.
- Elemental analysis validates stoichiometric ratios (e.g., <0.4% deviation between calculated and observed C/H/N content) .
Advanced Research Questions
Q. How can computational reaction design methods improve the synthesis of this compound?
Quantum chemical reaction path searches (e.g., using density functional theory) predict energetically favorable intermediates and transition states. ICReDD’s integrated computational-experimental workflow reduces trial-and-error by identifying optimal solvents, catalysts, and temperatures, as demonstrated in similar trifluoromethyl-containing systems .
Q. What experimental strategies resolve discrepancies between calculated and observed elemental analysis data?
Discrepancies >0.5% require:
- Repetition under anhydrous conditions to exclude hydration artifacts.
- HPLC purity assessment to quantify unreacted starting materials.
- Alternative derivatization (e.g., converting the amide to a crystalline hydrochloride salt) for improved analytical accuracy .
Q. What mechanistic hypotheses explain the bioactivity of the trifluoromethyl and imidazole moieties?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring participates in hydrogen bonding with enzymatic targets (e.g., bacterial phosphopantetheinyl transferases). Docking studies of analogous compounds show π-π stacking between the aryl groups and hydrophobic enzyme pockets .
Q. How do reaction conditions influence regioselectivity in imidazole-containing benzamide synthesis?
High temperatures (>120°C) and Brønsted acids (e.g., polyphosphoric acid) favor benzimidazole cyclization over amide formation by promoting dehydration. In contrast, milder conditions (room temperature, acyl chlorides) favor amide coupling without cyclization .
Q. What analytical approaches validate the compound’s stability under biological assay conditions?
- LC-MS stability studies in simulated physiological buffers (pH 7.4, 37°C) monitor degradation over 24–72 hours.
- DSC/TGA assesses thermal decomposition thresholds (>200°C indicates suitability for solid-state storage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
